
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-chloro-3-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-chloro-3-methyl-2,4-pentanedione under acidic conditions.
Attachment of the Pyrazole Ring to the Pentanamide Backbone: The pyrazole ring is then attached to the 2-methylpentanamide backbone through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with 2-amino-2-methylpentanamide in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the amide group, potentially leading to the formation of hydrazine derivatives or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives or amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting pyrazole-sensitive enzymes or receptors.
Agrochemicals: The compound may serve as a lead structure for the development of new pesticides or herbicides.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylpentanamide: Lacks the methyl group on the pyrazole ring.
2-Amino-4-(3-methyl-1H-pyrazol-1-yl)-2-methylpentanamide: Lacks the chlorine atom on the pyrazole ring.
2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)pentanamide: Lacks the methyl group on the pentanamide backbone.
Uniqueness
The presence of both the chlorine atom and the methyl group on the pyrazole ring, along with the methyl group on the pentanamide backbone, makes 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide unique. These substitutions can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-6(4-10(3,13)9(12)16)15-5-8(11)7(2)14-15/h5-6H,4,13H2,1-3H3,(H2,12,16) |
InChIキー |
BSNJHSNMJJPUMT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1Cl)C(C)CC(C)(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



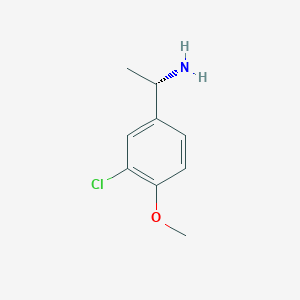

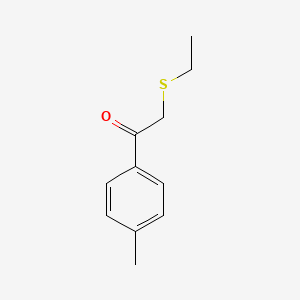


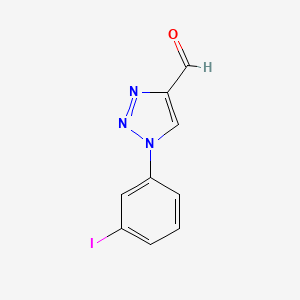
![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
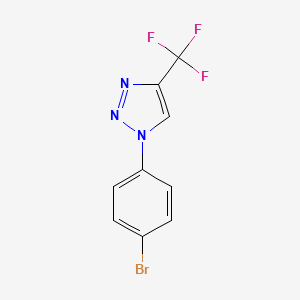

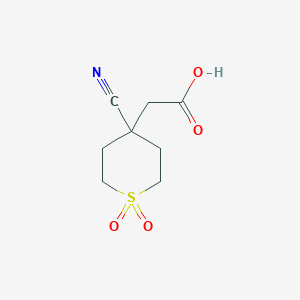
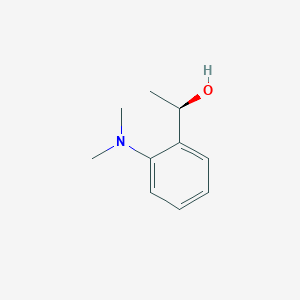
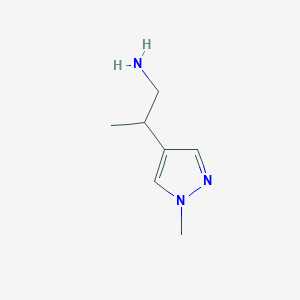
![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)
